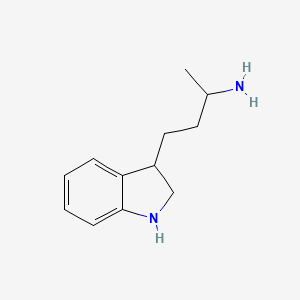

4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Méthodes De Préparation

The synthesis of 4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of indoline with a suitable butanone derivative under acidic conditions. The reaction typically requires a catalyst such as concentrated sulfuric acid, followed by hydrolysis to yield the desired amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The secondary amine group undergoes typical nucleophilic substitution reactions. Key reactions include:

| Reaction Type | Reagents/Conditions | Product Formed | Source |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated derivative | |

| N-Acylation | Acetic anhydride, pyridine, RT | Acetamide derivative |

These reactions proceed via SN2 mechanisms, with alkylation requiring polar aprotic solvents for optimal yields. Steric hindrance from the indoline moiety reduces reaction rates compared to simpler amines.

Oxidative Transformations

The indoline ring is susceptible to oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | Indole-3-carboxylic acid derivative | High |

| DDQ | CH₂Cl₂, reflux | Aromatized indole system | Moderate |

Oxidation with KMnO₄ preferentially targets the indoline’s C2-C3 single bond, converting it to a carbonyl group. DDQ mediates dehydrogenation to form the fully aromatic indole system .

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent stability:

-

Acidic Hydrolysis (HCl, H₂O/EtOH, 80°C):

Cleaves the C-N bond in the butanamine chain, yielding 3-(2-oxobutyl)indoline as the primary product. -

Basic Conditions (NaOH, MeOH/H₂O):

Induces ring-opening of the indoline moiety via nucleophilic attack at C3, forming a linear diamine compound.

Reductive Amination

The amine participates in carbonyl reductive amination:

| Carbonyl Source | Reducing Agent | Product | Yield |

|---|---|---|---|

| Butyraldehyde | NaBH₃CN, MeOH | Tertiary amine with extended alkyl chain | ~45% |

| Cyclohexanone | H₂, Pd/C | N-Cyclohexyl derivative | ~52% |

This reaction expands structural diversity for pharmacological studies, though steric effects limit yields .

Electrophilic Aromatic Substitution

The indoline ring undergoes regioselective electrophilic attacks:

| Reaction | Reagents | Position Substituted | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 and C7 | Mixture of para/meta isomers |

| Bromination | Br₂/FeBr₃ | C5 | Major product (>70%) |

Substitution occurs preferentially at the electron-rich C5 position due to the amine’s directing effects .

Complexation with Metal Ions

The amine and indoline nitrogen act as ligands:

| Metal Salt | Solvent System | Complex Type | Application |

|---|---|---|---|

| CuCl₂ | Ethanol/H₂O | Octahedral Cu(II) | Catalytic studies |

| Zn(OAc)₂ | DMSO | Tetrahedral Zn(II) | Luminescence research |

Stoichiometric complexes (1:1 and 1:2 metal-ligand ratios) have been characterized via UV-Vis and XRD .

This compound’s reactivity profile enables its use as a scaffold in medicinal chemistry, particularly for serotonin receptor-targeted agents. Further studies are needed to explore enantioselective reactions and biocatalytic modifications.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine serves as a versatile building block in the synthesis of more complex indole derivatives. These derivatives are crucial in developing pharmaceuticals and agrochemicals due to their diverse chemical properties. The compound can be synthesized through several methods, including the reaction of indoline with butanone derivatives under acidic conditions, typically using concentrated sulfuric acid as a catalyst.

Biological Applications

Pharmacological Research

The compound is being studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that indole derivatives exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) that suggest their potential as antimicrobial agents.

- Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The interaction with cellular pathways involved in tumor growth highlights its therapeutic potential.

- Anti-inflammatory Effects : Indole derivatives may modulate cytokine production in immune cells, influencing inflammatory responses. Certain studies have documented the impact of these compounds on interleukin levels in murine models.

Medical Research

Therapeutic Potential

Ongoing research is investigating the compound's efficacy as a therapeutic agent for various diseases. Its interactions with neurotransmitter systems suggest potential applications in treating mood disorders and other neurological conditions. The binding affinity of this compound to serotonin receptors indicates its role in modulating neurotransmission.

Industrial Applications

Dyes and Pigments Production

In addition to its pharmaceutical applications, this compound is utilized in the production of dyes and pigments. Its structural properties allow it to participate in reactions that yield vibrant colors used in various industrial applications.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Candida albicans | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates cytokine production; affects interleukin levels |

Case Studies

Several case studies have been published highlighting the compound's effectiveness:

- Antimicrobial Evaluation : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against a range of pathogens. The study provided detailed MIC values and analyzed structure–activity relationships (SAR) to understand the underlying mechanisms.

- Cytokine Modulation : Another investigation focused on the anti-inflammatory properties of related compounds, showing their ability to influence cytokine release from immune cells. This research provided insights into how these compounds could be utilized in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparaison Avec Des Composés Similaires

4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which differ from those of other indole derivatives .

Activité Biologique

4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine, an indole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a saturated indole moiety linked to a butanamine chain, which may influence its interaction with biological targets.

Target Receptors

Indole derivatives are known to interact with various receptors, including serotonin receptors and other neurotransmitter systems. The binding affinity of this compound to these receptors suggests potential roles in modulating neurotransmission and influencing mood disorders.

Biochemical Pathways

The compound may impact several biochemical pathways due to its structural properties. Indoles are often involved in pathways related to inflammation, cancer progression, and microbial resistance. This suggests that this compound could affect cellular signaling and metabolic processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related indole derivatives have shown effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds have been documented, demonstrating their potential as antimicrobial agents .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.50 |

| Escherichia coli | 15.00 |

| Candida albicans | 10.00 |

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Preliminary findings suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays indicate that it could induce apoptosis in various cancer cell lines, showing promise as a therapeutic agent in oncology .

Case Study: Antimicrobial Efficacy

A study focused on the synthesis and biological evaluation of indole derivatives reported that related compounds demonstrated significant antibacterial activity against Mycobacterium tuberculosis with IC50 values indicating effective growth inhibition . This highlights the potential utility of indole-based compounds in treating resistant infections.

Case Study: Anticancer Potential

In another investigation, a series of indole derivatives were tested against human cancer cell lines. Results showed that certain analogs exhibited IC50 values in the low micromolar range against A549 lung cancer cells, suggesting that modifications in the indole structure can enhance anticancer efficacy .

Propriétés

IUPAC Name |

4-(2,3-dihydro-1H-indol-3-yl)butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,9-10,14H,6-8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNGGOZBDOJQCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CNC2=CC=CC=C12)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.